

Comparative Potency of the Elastase Inhibitor SSR69071 Across Species: A Research Guide

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Compound of Interest

Compound Name: SSR69071

Cat. No.: B1662610

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This guide provides a comparative analysis of the potency of **SSR69071**, a selective inhibitor of human leukocyte elastase (HLE), across various species. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in preclinical and translational research.

Data Summary

SSR69071 demonstrates high affinity and potent inhibition of human leukocyte elastase, with notable species selectivity. The inhibitory activity has been quantified through the determination of IC₅₀ and Ki values, which are summarized in the table below.

Species	Enzyme	Potency Metric	Value (nM)
Human	Leukocyte Elastase (HLE)	IC ₅₀	3.9
Human	Elastase	Ki	0.017
Mouse	Elastase	Ki	1.70
Rat	Elastase	Ki	3.01
Rabbit	Elastase	Ki	58
Porcine	Elastase	Ki	>100

Data sourced from Tocris Bioscience, referencing Kapui et al. (2003), Bidouard et al. (2003), and Varga et al. (2003).[\[1\]](#)

In addition to in vitro potency, in vivo efficacy has been demonstrated in a mouse model of HLE-induced lung hemorrhage, with an ID50 of 2.8 mg/kg.[\[1\]](#)

Experimental Protocols

The following represents a generalized protocol for determining the in vitro potency of an elastase inhibitor like **SSR69071**. The specific parameters for the cited data may vary.

In Vitro Elastase Inhibition Assay (General Protocol)

Objective: To determine the concentration of an inhibitor (e.g., **SSR69071**) required to inhibit 50% of the elastase activity (IC50).

Materials:

- Purified elastase from the species of interest (e.g., human leukocyte elastase, porcine pancreatic elastase)
- **SSR69071**
- Chromogenic substrate for elastase (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
- 96-well microplate
- Microplate reader

Procedure:

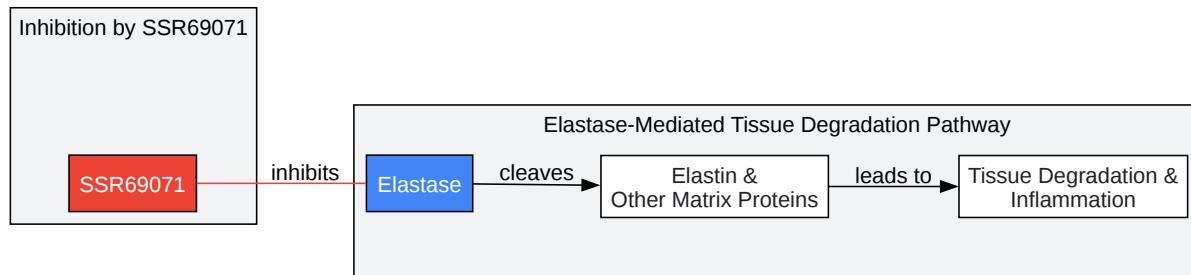
- Preparation of Reagents:
 - Prepare a stock solution of the elastase substrate in the assay buffer.

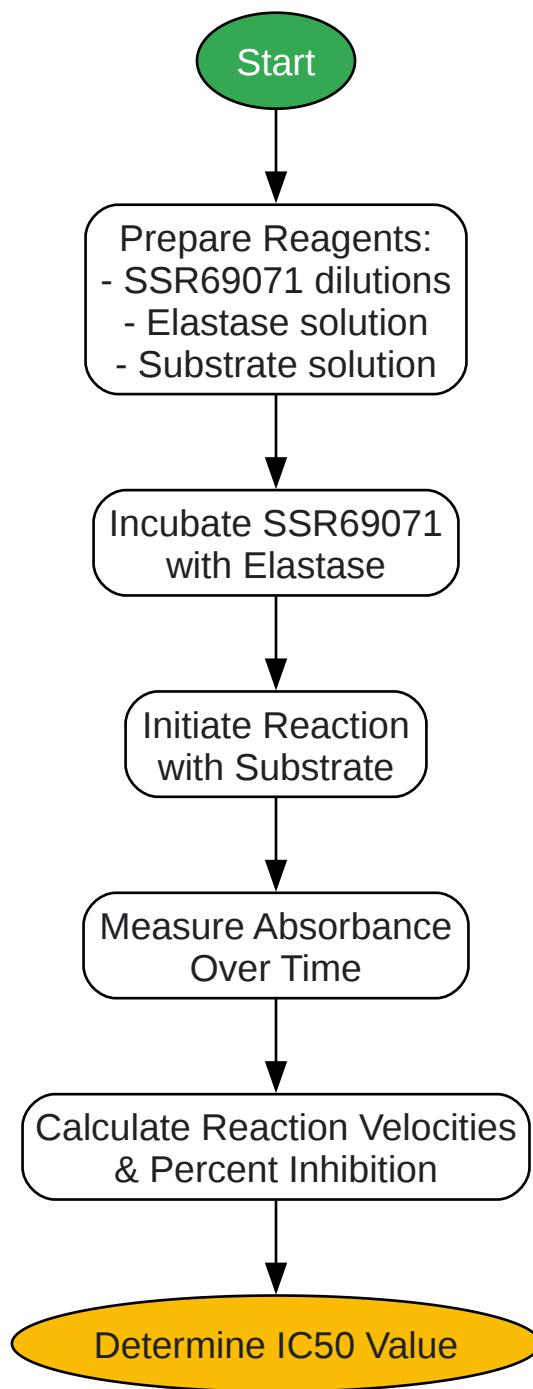
- Prepare a stock solution of **SSR69071** in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of inhibitor concentrations.
- Prepare a working solution of the elastase enzyme in the assay buffer.
- Assay Performance:
 - To each well of a 96-well microplate, add a pre-determined volume of the assay buffer.
 - Add a small volume of the **SSR69071** dilution series to the appropriate wells. Include control wells with solvent only (no inhibitor).
 - Add the elastase enzyme solution to all wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
 - Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
 - Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each **SSR69071** concentration.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizations

Mechanism of Action of **SSR69071**

The following diagram illustrates the inhibitory effect of **SSR69071** on elastase and its downstream consequences.



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References

- 1. SSR 69071 | Elastases | Tocris Bioscience [tocris.com]
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